molecular formula C15H16ClN3O2S B2585468 N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251679-11-4

N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2585468
CAS No.: 1251679-11-4
M. Wt: 337.82
InChI Key: REJFFNVMASRMAG-UHFFFAOYSA-N
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Description

N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide is a thiazole-based dicarboxamide derivative featuring substitutions at both the N2 and N4 positions. The N2 position is occupied by an ethyl group, while the N4 position is substituted with a 2-(4-chlorophenyl)ethyl moiety. This compound shares structural similarities with several bioactive thiazole, benzo[d]thiazole, and pyrimidine derivatives reported in recent studies (Table 1).

Synthetic routes for analogous compounds typically involve multi-step protocols. For example, benzo[d]thiazole-2,4-dicarboxamides are synthesized via coupling reactions using SOCl₂ to activate carboxylic acids, followed by amine substitution under inert conditions . Similar methodologies may apply to the target compound, starting from 1,3-thiazole-2,4-dicarboxylic acid derivatives.

Properties

IUPAC Name

4-N-[2-(4-chlorophenyl)ethyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-2-17-14(21)15-19-12(9-22-15)13(20)18-8-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJFFNVMASRMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-[2-(4-chlorophenyl)ethyl]-N2-ethyl-1,3-thiazole-2,4-dicarboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-aminothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-chlorophenylethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Comparison with Similar Compounds

Table 1: Comparative Overview of Thiazole, Benzo[d]thiazole, and Pyrimidine Dicarboxamides

Compound Name Core Structure N2 Substituent N4 Substituent Biological Activity Reference
Target Compound 1,3-thiazole Ethyl 2-(4-chlorophenyl)ethyl Inferred Kinase inhibition -
10h (N2-(2-(dimethylamino)ethyl)-N4-(4-fluorophenyl)benzo[d]thiazole-2,4-dicarboxamide) Benzo[d]thiazole 2-(Dimethylamino)ethyl 4-Fluorophenyl Kinase inhibition, Anticancer
5b (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine) Pyrimidine 2-(Piperidin-1-yl)ethyl 4-Chlorophenyl Anti-Alzheimer’s
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole Ethyl ester 4-Chlorophenyl Sirtuin inhibition
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 1,3-thiazole Morpholinoacetamide 2-Chlorophenyl Not reported (Purity: 95%)

Key Observations:

Pyrimidine-based analogs (e.g., 5b) demonstrate distinct target selectivity, such as acetylcholinesterase inhibition in Alzheimer’s models .

Ethyl groups (target compound) may confer metabolic stability, whereas bulkier substituents like morpholino () or piperidinyl () could modulate receptor affinity.

Biological Activity :

  • Benzo[d]thiazole derivatives (e.g., 10h) exhibit potent kinase inhibition (IC₅₀ < 1 μM in some cases) and antiproliferative activity against cancer cell lines .
  • Pyrimidine-based 5b showed >70% inhibition of acetylcholinesterase in vivo, comparable to donepezil .

Pharmacological Potential and Inferences

  • Kinase Inhibition : The 4-chlorophenyl and ethyl groups may favor interactions with ATP-binding pockets in kinases, as seen in benzo[d]thiazole derivatives .
  • Anticancer Activity : Thiazole cores are prevalent in compounds targeting proliferative signaling pathways (e.g., EGFR, VEGFR) .
  • Neuroprotective Effects : Chlorophenyl groups in pyrimidine analogs (e.g., 5b) correlate with acetylcholinesterase inhibition, hinting at possible CNS applications .

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